1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The trifluoromethyl group in this compound is known for its significant impact on the pharmacological properties of molecules, making it a valuable component in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which has gained popularity due to its ability to introduce the trifluoromethyl group into organic molecules .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, along with precise control of reaction parameters, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its pharmacological potential, particularly in drug development.
Industry: The compound finds applications in the production of agrochemicals and materials
Mechanism of Action
The mechanism of action of 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Known for its ability to activate substrates and stabilize transition states.
1-(2-oxo-2-(3-(trifluoromethyl)phenyl)ethyl)-4-phenylpyrimidin-1-ium bromide: Another compound containing the trifluoromethyl group with unique properties.
Uniqueness
1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its specific structural features and the presence of the isochromene ring, which imparts unique chemical and biological properties. The trifluoromethyl group further enhances its pharmacological potential, making it a valuable compound for various applications.
Biological Activity
1-Oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14F3N1O3
- Molecular Weight : 335.28 g/mol
Biological Activity Overview
Research indicates that benzopyran derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Studies have documented the antimicrobial effects of benzopyrans against various bacterial strains.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways has been observed in several related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and tumor progression.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those mediated by NF-kB and MAPK, which are vital for cell survival and proliferation.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzopyran derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant cytotoxicity against human breast cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .
Antimicrobial Effects
Research conducted by Umesha et al. (2009) highlighted the antimicrobial properties of benzopyran derivatives against various pathogens. The study noted that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of benzopyran compounds. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, providing a basis for their potential use in treating inflammatory diseases .
Data Summary Table
Properties
IUPAC Name |
1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-7-3-4-8-13(12)21-15(22)14-9-10-5-1-2-6-11(10)16(23)24-14/h1-8,14H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHNFWDGJGIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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